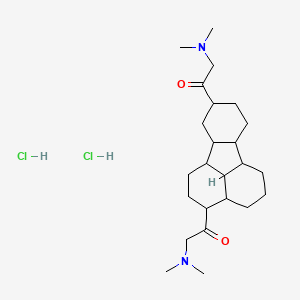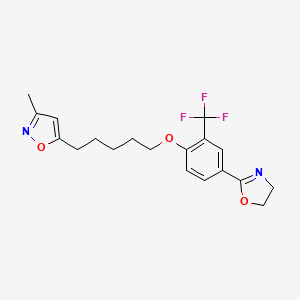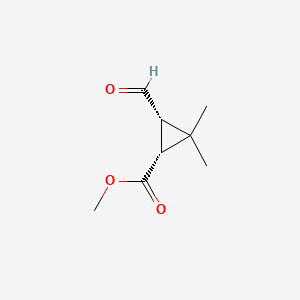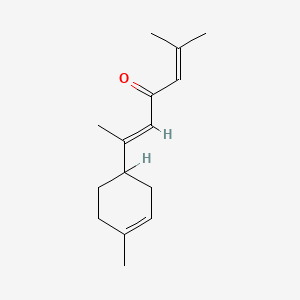
9-Isopropyl-2-methyl-1,5-dioxaspiro(5.5)undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 303-764-6, also known as Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride, is a chemical compound with the molecular formula C9H12ClNO3. This compound is recognized for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,4-methylenedioxyaniline with ethylene oxide in the presence of a catalyst to form Hydroxyethyl-3,4-methylenedioxyaniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and its effects on cellular pathways.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and influencing cellular processes .
相似化合物的比较
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be compared with other similar compounds, such as:
Hydroxyethyl-3,4-methylenedioxybenzene: Similar structure but lacks the amine group.
3,4-Methylenedioxyaniline: Parent compound without the hydroxyethyl group.
Hydroxyethyl-3,4-methylenedioxyphenol: Contains a phenol group instead of an amine.
The uniqueness of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
属性
CAS 编号 |
94213-59-9 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
4-methyl-9-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-10(2)12-4-7-13(8-5-12)14-9-6-11(3)15-13/h10-12H,4-9H2,1-3H3 |
InChI 键 |
IEETZJSBEFIQRM-UHFFFAOYSA-N |
规范 SMILES |
CC1CCOC2(O1)CCC(CC2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


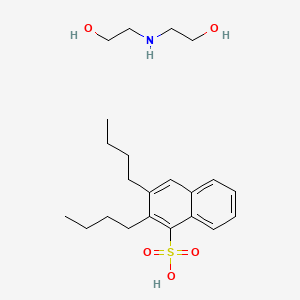



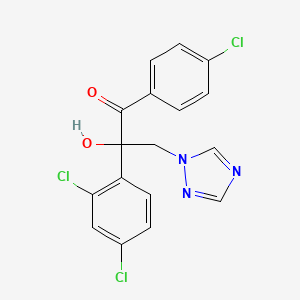
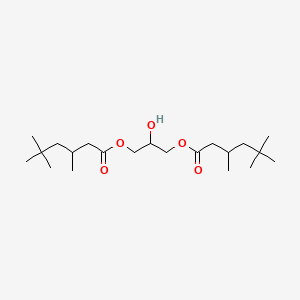
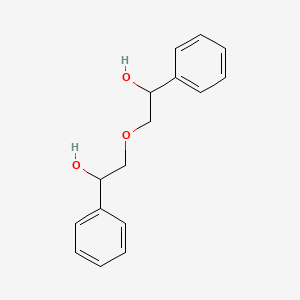
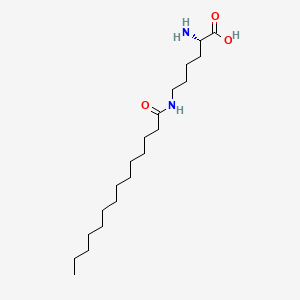
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
